Cas no 1564271-34-6 ((R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide)

(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide structure
1564271-34-6 structure
Product Name:(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide
CAS No:1564271-34-6
MF:C20H22BrN3O3
MW:432.310984134674
CID:5071202
PubChem ID:90368330
Update Time:2025-07-17

(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide
    • (S)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide
    • (+/-)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-2,3-benzodiazepine-3-carboxamide
    • SCHEMBL15985230
    • 1-(4-bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
    • 1564271-34-6
    • FJUKBDRJUMGMMY-UHFFFAOYSA-N
    • 1564271-35-7
    • Inchi: 1S/C20H22BrN3O3/c1-12-9-14-10-17(26-3)18(27-4)11-16(14)19(23-24(12)20(25)22-2)13-5-7-15(21)8-6-13/h5-8,10-12H,9H2,1-4H3,(H,22,25)
    • InChI Key: FJUKBDRJUMGMMY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C2C=C(C(=CC=2CC(C)N(C(NC)=O)N=1)OC)OC

Computed Properties

  • Exact Mass: 431.08445 g/mol
  • Monoisotopic Mass: 431.08445 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 63.2
  • Molecular Weight: 432.3

(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide Pricemore >>

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Additional information on (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide

Research Brief on (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide (CAS: 1564271-34-6)

The compound (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide (CAS: 1564271-34-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the role of this compound as a selective modulator of specific biological targets, particularly in the context of neurological disorders and cancer. The compound's unique structural features, including the bromophenyl and dimethoxybenzodiazepine moieties, contribute to its high binding affinity and specificity. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate its mechanism of action at the atomic level.

One of the key findings from recent publications is the compound's efficacy in preclinical models of neurodegenerative diseases. In vitro and in vivo studies have demonstrated its ability to cross the blood-brain barrier and modulate key signaling pathways involved in neuroprotection. Additionally, its pharmacokinetic profile, including metabolic stability and oral bioavailability, has been characterized in detail, supporting its potential as a lead candidate for further development.

In the context of oncology, (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide has shown promising activity against certain cancer cell lines. Mechanistic studies suggest that it induces apoptosis via inhibition of specific kinases, making it a candidate for targeted therapy. Collaborative efforts between academic and industrial researchers are underway to optimize its structure for enhanced potency and reduced off-target effects.

Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as scalability of synthesis, potential toxicity, and formulation stability need to be addressed. Future research directions include the exploration of derivatives and prodrugs to improve its therapeutic index. The compound's versatility also opens avenues for repurposing in other therapeutic areas, such as inflammatory diseases.

In conclusion, (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide represents a compelling case study in modern drug discovery. Its multifaceted pharmacological profile and structural elegance underscore the importance of continued investment in chemical biology research. This brief serves as a timely update for researchers and stakeholders in the field, providing a foundation for further exploration and development.

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